molecular formula C8H11N3O3S B2904042 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide CAS No. 251096-51-2

1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide

Cat. No.: B2904042
CAS No.: 251096-51-2
M. Wt: 229.25
InChI Key: XJYPFNPZUHOBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivatives, such as “1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide”, are nitrogen-containing heterocyclic compounds that have been invaluable as a source of therapeutic agents . They provide diverse functionality and stereochemical complexity in a five-membered ring structure .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not fully understood yet. It is known that pyrazole-4-carboxamides can interact with succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle . This interaction can inhibit mitochondrial electron transfer between succinate and ubiquinone, which is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Cellular Effects

The cellular effects of this compound are not well-documented. Related pyrazole-4-carboxamides have shown to exhibit antifungal activities, suggesting that they may influence cellular processes related to fungal growth and development .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. Molecular docking results of related compounds indicate that they exhibit high affinity with SDH protein by hydrogen bond and π – π stacking interactions . This interaction could potentially explain the antifungal activities of these compounds.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. As mentioned earlier, related compounds have been found to interact with the enzyme SDH, suggesting that they may be involved in the tricarboxylic acid cycle .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-8(12)6-3-10-11(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPFNPZUHOBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.